molecular formula C7H10BrN3 B2384116 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1782045-58-2

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B2384116
CAS No.: 1782045-58-2
M. Wt: 216.082
InChI Key: WIFYRCPNPBWODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with the molecular formula C7H10BrN3 It is characterized by a pyrazolo[1,5-A]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the bromination of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFYRCPNPBWODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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